

Choline Geranate (CAGE) Loading Capacity

Technical Support Center

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Compound of Interest

Compound Name: **Geranate**

Cat. No.: **B1243311**

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Welcome to the technical support center for enhancing the loading capacity of choline **geranate** (CAGE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the formulation of CAGE-based drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is choline **geranate** (CAGE) and why is it used in drug delivery?

A1: Choline **geranate** (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) synthesized from choline bicarbonate and geranic acid.[\[1\]](#)[\[2\]](#) It is gaining significant interest in drug delivery due to its biocompatibility, ability to solubilize both hydrophobic and hydrophilic drugs, and its capacity to enhance the permeation of drugs across physiological barriers like the skin and intestinal mucosa.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What is the typical molar ratio for synthesizing CAGE for drug delivery applications?

A2: A molar ratio of 1:2 of choline bicarbonate to geranic acid has been shown to be highly efficient for various drug delivery applications, including transdermal and oral delivery.[\[1\]](#)[\[6\]](#) This ratio has been used in both laboratory and clinical studies.[\[2\]](#)

Q3: How does CAGE enhance the solubility of drugs?

A3: CAGE possesses high solvation power for both hydrophobic and hydrophilic drug ingredients that are often insoluble in water or other common solvents.[\[1\]](#) The unique physicochemical properties of this ionic liquid, including its amphiphilicity, allow it to interact with a wide range of drug molecules, thereby increasing their solubility and bioavailability.[\[7\]](#)[\[8\]](#)

Q4: Can CAGE be used for the delivery of large molecules?

A4: Yes, CAGE has been successfully used to deliver macromolecules. For instance, it has been shown to facilitate the oral delivery of insulin, a large protein, by increasing its transport.
[\[1\]](#)

Q5: Is CAGE safe for biological applications?

A5: CAGE is considered to have low toxicity.[\[1\]](#) Its components, choline and geranic acid, are generally recognized as safe (GRAS) materials with established safety profiles.[\[2\]](#) This makes it a promising carrier for pharmaceutical formulations.

Troubleshooting Guide: Enhancing Drug Loading Capacity

Issue: Low or Inconsistent Drug Loading in CAGE

This guide provides potential causes and solutions for troubleshooting low drug loading capacity in your choline **geranate** formulations.

Potential Cause	Explanation	Suggested Solution
Drug Solubility Limit Exceeded	Every drug has a saturation solubility in a given solvent, including CAGE. Attempting to load the drug beyond this point will result in precipitation or phase separation.	<ol style="list-style-type: none">1. Determine Maximum Solubility: Conduct a solubility study by adding small, incremental amounts of the drug to CAGE at a constant temperature and agitation until saturation is reached.2. Modify the Formulation: Consider the addition of a co-solvent that is miscible with CAGE and has a high affinity for the drug. However, this must be done with caution to not compromise the stability or biocompatibility of the final formulation.
Suboptimal CAGE Molar Ratio	The 1:2 choline to geranic acid ratio is common, but the optimal ratio for maximizing the loading of a specific drug may vary depending on the drug's chemical properties (e.g., hydrophobicity, hydrogen bonding sites). ^[9]	<ol style="list-style-type: none">1. Screen Different Molar Ratios: Prepare CAGE at different molar ratios (e.g., 1:1, 1:3, 2:1) and evaluate the drug loading capacity for each.^[1]2. Characterize the Drug-CAGE Interaction: Use techniques like NMR or FTIR spectroscopy to understand the interactions between your drug and CAGE at different ratios, which can provide insights into the solubilization mechanism.^[9]
Presence of Excess Water	The water content in CAGE can influence its physicochemical properties, such as viscosity and polarity, which in turn can affect its	<ol style="list-style-type: none">1. Control Water Content: Ensure thorough drying of CAGE after synthesis using a rotary evaporator followed by a vacuum oven.^[11]2. Quantify

ability to solubilize a drug.[2]
[10]

Water Content: Use Karl Fischer titration to measure and control the final water content in your CAGE preparation.[2]

Drug-CAGE Incompatibility

While CAGE is a versatile solvent, there may be inherent incompatibilities between the drug and CAGE due to factors like conflicting functional groups or steric hindrance.

1. Assess Physicochemical Properties: Analyze the logP, pKa, and hydrogen bonding potential of your drug to predict its interaction with the amphiphilic CAGE. 2. Consider Prodrug Approach: If feasible, chemically modify the drug to a more CAGE-soluble prodrug form that can revert to the active drug after administration.[12]

Mixing and Homogenization Issues

Inadequate mixing can lead to localized supersaturation and precipitation, resulting in apparently low overall loading. The high viscosity of CAGE can make uniform mixing challenging.[11]

1. Optimize Mixing Parameters: Experiment with different mixing speeds, durations, and temperatures (gentle heating can reduce viscosity). 2. Use High-Energy Mixing: For challenging formulations, consider using techniques like sonication or high-shear mixing to ensure homogeneity.

Quantitative Data on Drug Loading

The following table summarizes reported drug loading capacities in CAGE-based systems.

Drug	Drug Type	Loading Capacity Reported	Delivery Route	Reference
Insulin	Protein (Macromolecule)	26%	Oral	[1]

Note: The loading capacity is highly dependent on the specific drug and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Choline Geranate (CAGE) at a 1:2 Molar Ratio

This protocol describes the laboratory-scale synthesis of CAGE via a salt metathesis reaction.

[\[2\]](#)[\[6\]](#)[\[11\]](#)

Materials:

- Choline bicarbonate (80% solution in water)
- Geranic acid ($\geq 85\%$)
- Round bottom flask (e.g., 250 mL)
- Magnetic stirrer and stir bar
- Water bath
- Rotary evaporator
- Vacuum oven

Procedure:

- Reactant Calculation: For a 1:2 molar ratio, calculate the required mass of choline bicarbonate and geranic acid. For example, use 18.72 g (0.1133 mol) of choline bicarbonate and 39.58 g (0.2350 mol) of geranic acid.[\[6\]](#)

- Reaction Setup: Place the weighed geranic acid into the round bottom flask with a magnetic stir bar. Place the flask in a water bath set to approximately 27°C.[2]
- Reaction: Slowly add the choline bicarbonate solution dropwise to the geranic acid while stirring. The reaction will produce carbon dioxide gas.
- Reaction Completion: Continue stirring at room temperature until the evolution of CO₂ ceases. This may take several hours.[13]
- Water Removal: Remove the bulk of the water from the resulting viscous liquid using a rotary evaporator.
- Drying: Transfer the product to a vacuum oven and dry for an extended period (e.g., 24-48 hours) to remove residual water.
- Characterization: Confirm the synthesis and purity using techniques like NMR and FTIR spectroscopy. Measure the final water content using Karl Fischer titration.[11]

Protocol 2: General Method for Drug Loading into CAGE

This protocol provides a general procedure for loading a drug into pre-synthesized CAGE.

Materials:

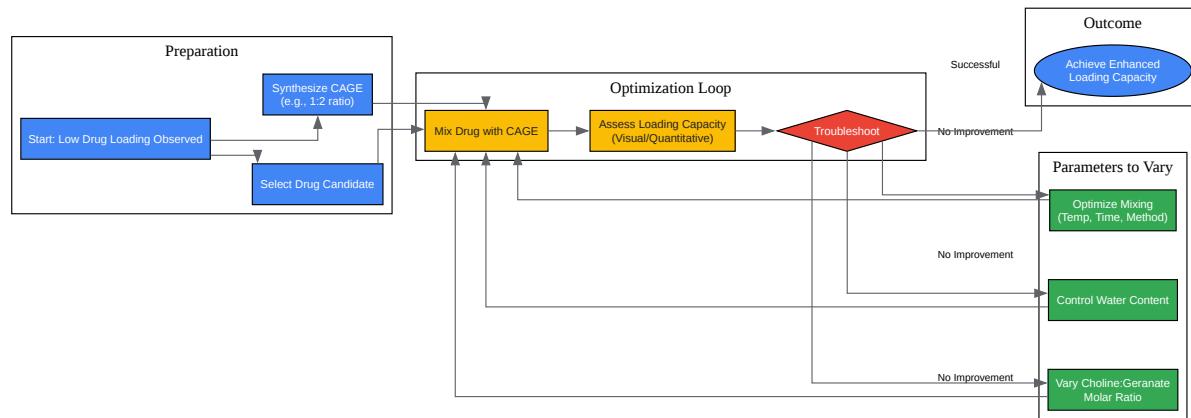
- Synthesized and dried Choline **Geranate** (CAGE)
- Active Pharmaceutical Ingredient (API)
- Analytical balance
- Vials or suitable containers
- Magnetic stirrer and stir bar or vortex mixer

Procedure:

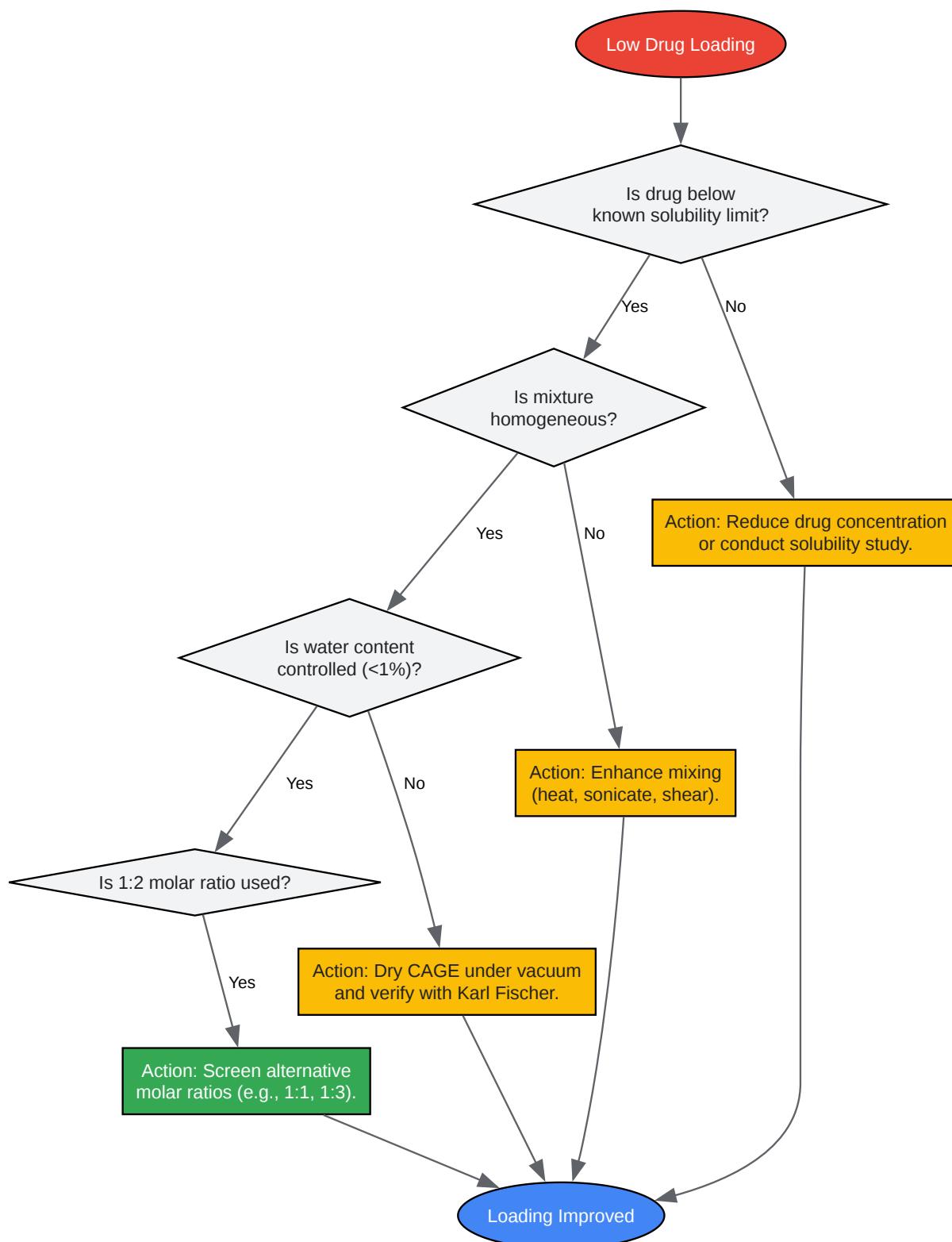
- Weighing: Accurately weigh the desired amount of CAGE into a vial.

- Drug Addition: Accurately weigh the desired amount of the API and add it to the CAGE. Start with a low concentration and incrementally increase it in subsequent experiments to determine the loading capacity.
- Mixing: Stir the mixture vigorously using a magnetic stirrer or vortex mixer. Gentle heating may be applied to reduce the viscosity of CAGE and facilitate mixing, but ensure the temperature does not degrade the API.
- Equilibration: Allow the mixture to equilibrate for a set period (e.g., 12-24 hours) with continuous or intermittent mixing.
- Observation: Visually inspect the formulation for any undissolved drug particles or phase separation.
- Quantification (Optional but Recommended): To accurately determine the loading efficiency, separate any undissolved drug (e.g., by centrifugation) and quantify the amount of dissolved drug in the CAGE supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

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Caption: Workflow for optimizing drug loading capacity in CAGE.

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Caption: Decision tree for troubleshooting low drug loading in CAGE.

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